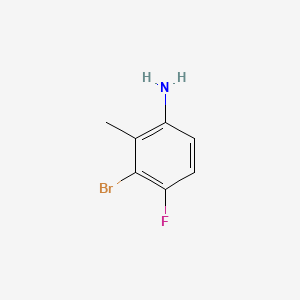

3-Bromo-4-fluoro-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUSNHJXCNDHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-fluoro-2-methylaniline CAS number and registration

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-2-methylaniline, a key halogenated aniline intermediate in organic synthesis and pharmaceutical research. While the initial query mentioned the 3-bromo isomer, this document focuses on the more extensively documented and utilized 4-bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1). We will delve into its physicochemical properties, established synthetic routes with detailed protocols, analytical characterization methods, and its role as a versatile building block in the development of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors. The existence of the isomer 3-Bromo-4-fluoro-2-methylaniline is noted, with its own unique identifier, CAS Number 1780701-91-8.[1][2]

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science industries.[3] The presence of halogen substituents on the aniline ring provides multiple reactive sites, enabling a diverse range of chemical transformations. These transformations include, but are not limited to, cross-coupling reactions at the halogen site, nucleophilic substitution on the amine group, and nucleophilic aromatic substitution of the halogen itself.[3][4] This multi-functionality makes halogenated anilines invaluable for constructing the core structures of active pharmaceutical ingredients (APIs).[3] 4-Bromo-3-fluoro-2-methylaniline, with its unique substitution pattern, offers a distinct combination of reactivity and steric and electronic properties, making it a compound of significant interest for medicinal chemists.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a chemical are paramount for its successful application in research and development.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-bromo-3-fluoro-2-methylaniline[5] |

| CAS Number | 127408-03-1[5][6][7][8][9][10][11] |

| Molecular Formula | C₇H₇BrFN[5] |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N[6][7] |

| SMILES | CC1=C(C=CC(=C1F)Br)N[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.04 g/mol | [5] |

| Physical Form | Solid, Pink Crystalline Solid | [7][9] |

| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | |

| Flash Point | 101.7 ± 25.9 °C | |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 2.73 ± 0.10 (Predicted) | [10] |

Synthesis and Manufacturing

The primary and most well-documented method for synthesizing 4-bromo-3-fluoro-2-methylaniline is through the electrophilic bromination of its precursor, 3-fluoro-2-methylaniline.[6] This reaction leverages an electrophilic aromatic substitution mechanism.

Synthetic Pathway: Electrophilic Bromination

The introduction of a bromine atom onto the aromatic ring of 3-fluoro-2-methylaniline is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS).[6] The reaction is generally carried out in a suitable solvent, and the regioselectivity of the bromination is directed by the existing substituents on the aniline ring. The scalability of this method has been demonstrated, making it suitable for producing significant laboratory quantities.[6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1780701-91-8|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 8. 127408-03-1|4-Bromo-3-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 9. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. scbt.com [scbt.com]

An In-Depth Technical Guide to the Material Safety and Handling of 3-Bromo-4-fluoro-2-methylaniline for Research Professionals

This guide provides a comprehensive overview of the material safety, handling procedures, and chemical properties of 3-Bromo-4-fluoro-2-methylaniline and its closely related isomer, 4-Bromo-3-fluoro-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory use.

Section 1: Compound Identification and Structural Context

Halogenated anilines are foundational building blocks in medicinal chemistry, serving as versatile intermediates for synthesizing complex molecular architectures. Their utility, however, is matched by a need for rigorous safety protocols. This guide focuses on this compound.

It is critical to note that comprehensive safety and toxicological data are more extensively documented for its structural isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1) . While the physicochemical properties and hazards of isomers are often similar, they are not identical. Therefore, the data presented herein, primarily sourced for the 4-bromo isomer, should be used as a robust but cautious proxy for this compound. Researchers must apply due diligence and risk assessment for their specific application.

Identifier3-Bromo-4-fluoro-2-methylaniline4-Bromo-3-fluoro-2-methylaniline CAS Number1780701-91-8[1]127408-03-1[2][3][4] Molecular FormulaC₇H₇BrFN[1]C₇H₇BrFN[2][3][5] Molecular Weight204.04 g/mol 204.04 g/mol [2][3] IUPAC Name3-Bromo-4-fluoro-2-methylaniline4-Bromo-3-fluoro-2-methylaniline[2][3] SynonymsN/A4-bromo-3-fluoro-2-methylbenzenamine[6]

>]; } }

Table 1. Key identifiers for the target compound and its well-documented isomer.Diagram 1. Comparison of chemical structures.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 4-Bromo-3-fluoro-2-methylaniline is classified as a hazardous substance, carrying warnings for acute toxicity and irritation.[2][3][7] The primary hazards stem from its potential to cause harm upon ingestion, skin contact, or inhalation.

Diagram 2. GHS hazard identification summary.

Hazard Statement Summary:

| Code | Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[2][3][7] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4)[2][3][7] |

| H315 | Causes skin irritation | Skin Irritation (Category 2)[2][3][7] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2)[2][3][7] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4)[2][3][7] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3)[2][3] |

Precautionary Statement Summary:

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] |

| P264 | Wash skin thoroughly after handling.[2][7] |

| P270 | Do not eat, drink or smoke when using this product.[2][7] |

| P271 | Use only outdoors or in a well-ventilated area.[2][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][7] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] |

| P405 | Store locked up.[2][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][7] |

Section 3: Toxicological Profile and Exposure Routes

The toxicity of substituted anilines is a significant concern. The presence of halogen atoms can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially increasing its persistence or altering its interaction with biological targets.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust or vapor, direct skin contact, and eye contact.[2] Ingestion is a less common but serious route of exposure.

-

Symptoms of Exposure:

-

Skin Contact: May result in inflammation, characterized by itching, scaling, reddening, or blistering.[2]

-

Eye Contact: Can cause redness, pain, and potentially severe eye damage.[2]

-

Inhalation: May lead to irritation of the lungs and respiratory system.[2]

-

General: Overexposure may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[8]

-

Section 4: Emergency and First-Aid Protocols

A self-validating safety protocol requires immediate and correct responses to exposure. The following steps are based on established best practices for handling toxic chemicals.

Experimental Protocol: First-Aid Response

-

Inhalation:

-

Action: Immediately move the affected person to fresh air.[2][7][9]

-

Causality: This removes the individual from the source of exposure, preventing further absorption of the toxicant.

-

Follow-up: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7][9]

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][9]

-

Causality: Rapid and thorough washing is essential to remove the chemical from the skin surface, minimizing dermal absorption.

-

Follow-up: Seek immediate medical attention. Wash contaminated clothing before reuse.[2]

-

-

Eye Contact:

-

Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][7][10]

-

Causality: Continuous flushing helps to dilute and remove the chemical, preventing severe or permanent damage to the cornea and other sensitive eye tissues.

-

Follow-up: Remove contact lenses if possible and safe to do so. Seek immediate medical attention.[7]

-

-

Ingestion:

-

Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][7][9]

-

Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis. Rinsing the mouth removes residual material.

-

Follow-up: Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][9]

-

Section 5: Safe Handling, Storage, and Engineering Controls

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize the risk of exposure.

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is the primary method for preventing inhalation exposure.

-

Safe Handling Practices:

-

Avoid all personal contact, including inhalation of dust or vapors.[10]

-

Wear all required Personal Protective Equipment (PPE) as detailed in Section 6.

-

Avoid the formation of dust and aerosols during weighing and transfer.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7]

-

Wash hands thoroughly with soap and water after handling.[2]

-

-

Storage Conditions:

Diagram 3. A logical workflow for the safe handling of the compound.

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7] | Prevents eye contact from splashes or airborne dust, mitigating the risk of serious eye irritation (H319). |

| Skin | Chemical-resistant, impervious gloves (e.g., nitrile). Wear fire/flame resistant and impervious clothing or a lab coat.[7] | Creates a barrier to prevent skin contact, which can cause irritation (H315) and systemic toxicity (H312). |

| Respiratory | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if ventilation is inadequate.[8] | Protects against inhalation of harmful dust or vapors (H332) and respiratory irritation (H335). |

Section 7: Accidental Release and Fire-Fighting Measures

Accidental Release Protocol:

-

Evacuate: Evacuate personnel to a safe area, keeping people away and upwind of the spill.[9]

-

Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[9]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7][9]

-

Clean-up: Use personal protective equipment. Collect the spilled material using a non-sparking tool and place it in a suitable, closed container for disposal.[9][10] Avoid generating dust.

-

Decontaminate: Wash the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][9] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Section 8: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | [2][3][5] |

| Molecular Weight | 204.04 g/mol | [2][3] |

| Physical Form | Solid | [4] |

| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | [4][5] |

| Flash Point | 101.7 ± 25.9 °C | [4] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.73 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Section 9: Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, anilines can be sensitive to light and air.

-

Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[2]

-

Possibility of Hazardous Reactions: No hazardous reactions have been reported.

-

Conditions to Avoid: Avoid dust generation and exposure to light.[2][4]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

Section 10: Application in Synthesis

Understanding the reactivity of this compound is key to its use as a synthetic intermediate. The primary route to this class of compounds is the direct electrophilic bromination of a substituted aniline precursor, such as 3-fluoro-2-methylaniline.[11]

Experimental Protocol: General Bromination The synthesis often involves the use of N-Bromosuccinimide (NBS) as a brominating agent in a suitable solvent like acetonitrile or DMF.[11] The reaction is typically performed at a reduced temperature (e.g., 0-10°C) during the addition of NBS to control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.[11] This method has been shown to be scalable and can produce high yields.[11]

Diagram 4. A high-level overview of a typical synthesis pathway.

The presence of the amino, bromo, and fluoro groups allows for a wide range of subsequent transformations, including N-alkylation, transition metal-catalyzed cross-coupling reactions at the bromine site, and further substitutions on the aromatic ring, making it a valuable intermediate in drug discovery programs.[6][11]

References

-

4-Bromo-3-fluoro-2-methylaniline Hazard Summary, PubChem. [Link]

-

4-bromo-2-fluoroaniline Safety Data Sheet, SD Fine-Chem. [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, Google P

-

4-Bromo-2-fluoro-3-methylaniline Hazard Summary, PubChem. [Link]

-

3-Bromo-2-fluoro-4-methylaniline hydrochloride, Chemsrc. [Link]

-

Material Safety Data Sheet, Capot Chemical. [Link]

-

4-Bromo-2-fluoro-3-methylaniline Safety Information, Hoffman Fine Chemicals. [Link]

-

Reactions of Arylamines, Chemistry LibreTexts. [Link]

-

3-Bromo-4-methylaniline, Chemsrc. [Link]

-

4-Bromo-3-fluoro-2-methylaniline Chemical Properties, LookChem. [Link]

- Production process for synthesizing 4-bromo-2-methylaniline, Google P

Sources

- 1. 1780701-91-8|this compound|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. ossila.com [ossila.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. benchchem.com [benchchem.com]

The Strategic Synthesis of 3-Bromo-4-fluoro-2-methylaniline: An In-Depth Technical Guide

Introduction: The Significance of Polysubstituted Anilines in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, polysubstituted anilines are indispensable building blocks. Their unique electronic and structural properties serve as a versatile scaffold for the synthesis of complex molecular architectures with tailored biological activities. Among these, 3-Bromo-4-fluoro-2-methylaniline stands out as a key intermediate, offering multiple points for diversification through modern synthetic methodologies. The presence of a bromine atom provides a handle for cross-coupling reactions, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the amino group serves as a nucleophilic center for a variety of transformations. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, delving into the mechanistic rationale behind the chosen strategies and offering detailed experimental insights for the discerning researcher. Halogenated anilines are recognized as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]

Strategic Analysis of Synthetic Routes: The Imperative of Regioselectivity

Direct electrophilic bromination of 4-fluoro-2-methylaniline is an intuitive but ultimately flawed approach for the synthesis of the target molecule. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 4-fluoro-2-methylaniline, the amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director.[4][5] The interplay of these directing effects would overwhelmingly favor bromination at positions other than the desired 3-position.

Therefore, a more strategic, multi-step approach is required, where the substitution pattern is meticulously constructed. The most logical and efficient pathway involves starting with a benzene ring that is already functionalized with the key bromo and fluoro substituents in the desired relative positions. This retrosynthetic analysis points towards a two-step sequence commencing with the nitration of a suitable precursor, followed by the reduction of the nitro group to the target aniline.

Recommended Synthetic Pathway: A Two-Step Approach from a Pre-functionalized Arene

The recommended and most reliable synthetic route to this compound is a two-step process starting from 1-bromo-2-fluoro-3-methylbenzene. This pathway offers excellent control over the regiochemistry and consistently provides the desired product in good yield.

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Nitration of 1-Bromo-2-fluoro-3-methylbenzene

The first step involves the electrophilic nitration of 1-bromo-2-fluoro-3-methylbenzene. The regiochemical outcome of this reaction is of paramount importance. The directing effects of the substituents on the starting material are as follows:

-

Bromine: A deactivating ortho-, para-director.

-

Fluorine: A deactivating ortho-, para-director.

-

Methyl: An activating ortho-, para-director.

The interplay of these electronic and steric effects directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position, which is para to the methyl group and ortho to the bromine atom. This leads to the formation of the desired intermediate, 1-bromo-2-fluoro-3-methyl-4-nitrobenzene.

Experimental Protocol: Nitration

A detailed protocol for a similar nitration is described in the synthesis of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, where a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion.[6]

-

To a stirred solution of 1-bromo-2-fluoro-3-methylbenzene in a suitable solvent (e.g., dichloromethane or neat), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Maintain the reaction at this temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-fluoro-3-methyl-4-nitrobenzene.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure nitroaromatic intermediate.

| Parameter | Condition | Causality |

| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.[6] |

| Temperature | 0-5 °C | Controls the exothermicity of the reaction and minimizes the formation of by-products. |

| Solvent | Dichloromethane or neat | Provides a medium for the reaction; neat conditions can also be employed. |

| Work-up | Quenching on ice, washing | Removes excess acid and by-products, isolating the desired nitro compound. |

Step 2: Reduction of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

The final step in the synthesis is the reduction of the nitro group in 1-bromo-2-fluoro-3-methyl-4-nitrobenzene to an amino group, yielding the target this compound. This transformation can be achieved through various established methods, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Common Reduction Methods:

-

Metal-Acid Reduction: A classic and reliable method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid.[7] This method is often cost-effective and high-yielding.

-

Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.[7] It is a clean and efficient method, often providing high purity products. However, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation, especially with bromine substituents.[7]

-

Transfer Hydrogenation: This is a safer alternative to using hydrogen gas, where a hydrogen donor like hydrazine or ammonium formate is used in the presence of a catalyst. This method is often highly selective for the reduction of nitro groups in the presence of other reducible functionalities.[7]

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

A general procedure for the reduction of a nitroarene using iron and acid is as follows, which can be adapted for 1-bromo-2-fluoro-3-methyl-4-nitrobenzene.[8]

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the 1-bromo-2-fluoro-3-methyl-4-nitrobenzene and a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain it at this temperature, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure to yield the final, high-purity aniline.

| Parameter | Condition | Causality |

| Reducing Agent | Iron powder / HCl | A robust and cost-effective system for the reduction of aromatic nitro groups.[7] |

| Solvent | Ethanol / Water | Provides a suitable medium for the reaction and helps to dissolve the starting material. |

| Temperature | Reflux | Increases the reaction rate to ensure complete conversion of the nitro group. |

| Work-up | Filtration, extraction, washing | Removes inorganic salts and by-products, isolating the desired aniline. |

Caption: A flowchart illustrating the key stages of the synthesis.

Applications in Drug Development and Chemical Research

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it a key building block in the development of novel pharmaceuticals and agrochemicals. For instance, similar halogenated anilines are used in the synthesis of kinase inhibitors for cancer therapy and as precursors for sirtuin activators.[9][10] The unique substitution pattern of this compound provides a scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion: A Robust and Reliable Synthetic Strategy

The synthesis of this compound is best achieved through a strategic, multi-step approach that prioritizes regiochemical control. The recommended pathway, involving the nitration of 1-bromo-2-fluoro-3-methylbenzene followed by the reduction of the nitro intermediate, provides a reliable and scalable method for the preparation of this valuable building block. The detailed experimental considerations and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this key intermediate for their synthetic endeavors.

References

-

Chemistry LibreTexts. (2015, January 7). Directing Effects. [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-3-Fluoro-2-Methyl-4-Nitrobenzene. [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene. [Link]

-

ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

-

RSC Publishing. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

-

MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Sura Cell. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene -2g. [Link]

-

NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

-

Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [Link]

-

ResearchGate. (2025, August 6). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water. [Link]

-

Inorganic Chemistry. (n.d.). Homogeneous ruthenium-catalyzed reduction of nitrobenzene. [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]

- Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. [Link]

-

NIH. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Researcher's Guide to Sourcing and Quality Control of 3-Bromo-4-fluoro-2-methylaniline

Introduction: The Strategic Value of a Key Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount. Halogenated anilines are a cornerstone of this landscape, prized for their versatile reactivity that enables the construction of complex molecular architectures.[1] Among these, 3-Bromo-4-fluoro-2-methylaniline (CAS No. 1780701-91-8) emerges as a highly valuable, trifunctional building block. Its distinct arrangement of amino, bromo, and fluoro groups on a toluene scaffold offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies and the development of novel pharmaceutical candidates.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality validation, and safe handling of this compound. We will delve into the supplier landscape, provide actionable protocols for quality assessment, and outline the synthetic context necessary for informed experimental design.

A Note on Isomers: It is critical for researchers to distinguish this compound (CAS 1780701-91-8) from its more commonly documented isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1). While their properties are similar, precise isomeric identity is crucial for targeted synthesis and biological activity. Always verify the CAS number with the supplier before procurement.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in ensuring experimental reproducibility. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1780701-91-8 | [3] |

| Molecular Formula | C₇H₇BrFN | [4] |

| Molecular Weight | 204.04 g/mol | [4][5] |

| Appearance | Solid (Typical for related anilines) | [6][7] |

| InChI Key | N/A (Specific isomer) | N/A |

| SMILES | Nc1c(C)c(Br)cc(F)c1 | N/A |

Note: Some physical properties like boiling and flash points are extrapolated from the closely related 4-bromo isomer due to limited public data for this specific CAS number.[7]

Commercial Suppliers and Procurement

Sourcing high-purity this compound is critical for the success of subsequent synthetic transformations. The following table provides a non-exhaustive list of commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Product/Catalog Number | Purity | Notes |

| BLD Pharm | BD111818 | >95% | Offers analytical documentation like NMR and HPLC.[3] |

| CymitQuimica | TR-B688675 (TRC) | Neat | Intended for laboratory use only.[4] |

| Sigma-Aldrich | Multiple | 97% - 98% | Distributes from various partners like Ambeed and ChemScene.[6][7] |

| AK Scientific, Inc. | N/A | 95% | Provides detailed Safety Data Sheets.[8] |

| ChemicalBook | Multiple | ≥99% | Acts as a directory for various Chinese suppliers.[9] |

Disclaimer: This list is for informational purposes. Availability and specifications are subject to change. Always verify with the supplier directly.

Synthetic Context: Understanding Potential Impurities

A key aspect of trustworthiness in chemical sourcing is understanding the synthetic route, as this informs potential impurities. While the specific process for the 3-bromo isomer is proprietary, the synthesis of related bromo-fluoro-anilines typically involves electrophilic aromatic substitution.

The most common method for the analogous 4-bromo isomer is the direct bromination of 3-fluoro-2-methylaniline using an electrophilic bromine source like N-Bromosuccinimide (NBS).[10] This reaction's efficiency is highly dependent on solvent and temperature, with systems like N,N-dimethyl-formamide (DMF) at 0-20°C reportedly yielding high conversion.[10]

Causality and Potential Impurities:

-

Incomplete Reaction: Residual starting material (3-fluoro-2-methylaniline) may be present.

-

Di-bromination: Over-reaction can lead to the formation of di-brominated species, which can be difficult to separate.

-

Isomeric Impurities: Depending on the directing effects of the substituents, minor amounts of other bromo-isomers could form.

-

Solvent Residue: Residual DMF or other reaction/purification solvents may be present.

Understanding these possibilities is crucial when interpreting analytical data from a newly acquired batch.

Quality Assessment: A Self-Validating Protocol

Upon receiving a new batch of this compound, independent verification is essential. A Certificate of Analysis provides a baseline, but in-house confirmation ensures integrity for critical applications.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for determining the purity of this compound.

1. Objective: To quantify the purity of the analyte and identify any significant impurities.

2. Materials & Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade (e.g., Milli-Q)

-

Formic Acid (FA), LC-MS grade

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Mobile Phase Preparation:

-

Mobile Phase A (A): 0.1% Formic Acid in Water

-

Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile

-

Rationale: A buffered mobile phase ensures consistent peak shape and retention time for the basic aniline compound.

-

5. Sample Preparation:

-

Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in Acetonitrile.

-

Create a working solution by diluting the stock solution 1:10 with a 50:50 mixture of ACN/Water to a final concentration of ~0.1 mg/mL.

-

Rationale: This concentration is typically within the linear range of a UV detector and prevents column overload.

-

6. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-22 min: 30% B (re-equilibration)

-

Rationale: A gradient method ensures that both the main compound and any potential impurities (more or less polar) are eluted and separated effectively.

-

7. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method:

-

Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

The result should be ≥98% for high-purity material, and no single impurity should be >0.5%.

Safety, Handling, and Storage

Substituted anilines require careful handling. The GHS classifications for the closely related 4-bromo isomer serve as a strong guideline for necessary precautions.[5]

GHS Hazard Statements: [5][8][11]

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions: [8][11][12]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. A recommended storage temperature is often 2-8°C.[6] Keep away from strong oxidizing agents and acids.[12]

Conclusion

This compound is a potent synthetic building block whose effective use begins with diligent sourcing and rigorous quality control. By partnering with reputable suppliers, requesting comprehensive analytical data, and performing independent verification, researchers can ensure the integrity of their starting material. This foundation of quality, combined with a thorough understanding of the compound's synthetic context and safety requirements, empowers scientists to build complex molecules with confidence, accelerating the path to discovery in pharmaceutical and materials science.

References

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

4-Bromo-3-fluoro-2-methylaniline Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 1780701-91-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 7. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Bromo-4-fluoro-2-methylaniline for Pharmaceutical Research & Development

Executive Summary

3-Bromo-4-fluoro-2-methylaniline is a substituted aniline derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within medicinal chemistry and drug discovery programs. Its utility in these applications is fundamentally governed by its physicochemical properties, chief among them being its solubility in common laboratory solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in theoretical principles. In the absence of extensive published quantitative data for this specific molecule, this document serves as a practical whitepaper, equipping researchers with a robust, first-principles approach to predicting solubility behavior and a detailed experimental protocol for its accurate determination under Good Laboratory Practice (GLP) standards.

Theoretical Principles of Solubility: A Predictive Analysis

Understanding the molecular structure of this compound (C₇H₇BrFN, Molar Mass: 204.04 g/mol ) is crucial for predicting its solubility behavior.[1] The molecule is a crystalline solid at standard conditions.[2][3] Its key structural features are:

-

Aniline Core: The primary amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor, suggesting potential solubility in polar protic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar or moderately polar aprotic solvents.

-

Halogen Substituents: The bromine (-Br) and fluorine (-F) atoms increase the molecule's molecular weight and polarizability. While electronegative, their contribution to overall polarity is complex and can enhance van der Waals interactions.

-

Methyl Group: The nonpolar methyl (-CH₃) group contributes to the molecule's hydrophobic character.

Causality of Predicted Solubility: The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. Given the mixed polar (amine) and nonpolar (aromatic ring, methyl group) characteristics of this compound, it is predicted to exhibit limited solubility in highly polar protic solvents like water and greater solubility in solvents of intermediate polarity, such as alcohols (Methanol, Ethanol), and polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate. Its solubility is expected to be high in solvents that can engage in both hydrogen bonding and accommodate the nonpolar aromatic structure. For a structurally similar compound, 2-bromo-4-methylaniline, it is noted to be insoluble in water but miscible with alcohol and ether, lending support to this predictive framework.[4]

Experimental Determination of Equilibrium Solubility

To generate reliable and reproducible data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[5][6][7] This protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is achieved and accurately measured.

Materials and Reagents

-

Solute: this compound, purity >98%

-

Solvents: HPLC-grade or equivalent purity (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Toluene, Heptane)

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25 °C ± 1 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

-

Step-by-Step Protocol: The Saturation Shake-Flask Method

This procedure is adapted from established guidelines for Good Laboratory Practice (GLP) in solubility measurement.[5][6][8]

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of excess solid is critical to ensure that the solution reaches saturation.[5]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A preliminary test can determine the time required to reach equilibrium, but 24 to 36 hours is often sufficient for many compounds.[6] It is crucial that temperature is adequately controlled throughout the experiment.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation is highly recommended to ensure clear separation of the solid and liquid phases.[5]

-

Sampling: Carefully withdraw a specific volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.[8]

-

Dilution & Quantification: Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L. Replicate measurements (minimum of three) are recommended to ensure precision.[9]

Safety & Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid dust formation.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Data Presentation and Visualization

As experimental data is generated using the protocol above, results should be meticulously recorded.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Non-Polar | Heptane | Low | User to determine |

| Toluene | Moderate | User to determine | |

| Polar Aprotic | Dichloromethane (DCM) | High | User to determine |

| Tetrahydrofuran (THF) | High | User to determine | |

| Ethyl Acetate | High | User to determine | |

| Acetone | Moderate-High | User to determine | |

| Acetonitrile (ACN) | Moderate | User to determine | |

| Dimethyl Sulfoxide (DMSO) | High | User to determine | |

| Polar Protic | Methanol | Moderate-High | User to determine |

| Ethanol | Moderate-High | User to determine | |

| Isopropanol (IPA) | Moderate | User to determine | |

| Water | Very Low | User todetermine |

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the saturation shake-flask solubility determination method.

Conclusion and Applications

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase.

-

Purification: Designing effective crystallization, precipitation, or extraction procedures.

-

Drug Formulation: Understanding solubility is the first step in developing viable formulations for preclinical studies.

By adhering to the standardized methodology presented, research, development, and manufacturing teams can generate reliable and consistent data, accelerating the progress of projects that utilize this important chemical intermediate.

References

- Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. PubChem Compound Database. [Link]

-

Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

U.S. Army Research Laboratory. (2004). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Hoffman Fine Chemicals. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]

-

World Health Organization. (2009). Good Laboratory Practice (GLP) Training Manual. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

ChemBK. (n.d.). 2-Bromo-4-methylaniline. [Link]

Sources

- 1. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-4-fluoro-2-methylaniline in Medicinal Chemistry

Abstract

This comprehensive guide details the strategic application of 3-Bromo-4-fluoro-2-methylaniline as a pivotal building block in contemporary medicinal chemistry, with a particular focus on the synthesis of targeted kinase inhibitors. We provide an in-depth analysis of the molecule's structural attributes and their influence on synthetic strategies and resulting biological activity. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis of advanced intermediates and kinase inhibitor scaffolds, supported by mechanistic insights and comparative data.

Introduction: The Strategic Value of this compound in Drug Discovery

This compound is a trifunctional aromatic compound whose unique substitution pattern offers a confluence of desirable properties for medicinal chemistry. The strategic placement of the bromo, fluoro, and ortho-methyl groups provides a versatile platform for the construction of complex molecular architectures, particularly those targeting the ATP-binding site of protein kinases.

-

The Bromine Handle: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.

-

The Fluorine Modulator: The electron-withdrawing fluorine atom significantly influences the physicochemical properties of the molecule and its derivatives. In the context of kinase inhibitors, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Furthermore, the fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone, thereby increasing binding affinity.

-

The Ortho-Methyl Group: The methyl group positioned ortho to the amino group plays a crucial role in dictating the conformation of the final molecule. This "magic methyl" effect can restrict the rotation of the aniline ring relative to the heterocyclic core of the kinase inhibitor, locking it into a bioactive conformation and minimizing the entropic penalty upon binding to the target protein. This often leads to a significant increase in potency.

The convergence of these features makes this compound a highly sought-after starting material for the synthesis of next-generation targeted therapeutics.

Synthetic Pathways and Core Reactions

The primary synthetic utility of this compound lies in its conversion to the corresponding indazole intermediate, 5-bromo-4-fluoro-1H-indazole. This bicyclic heterocycle is a prevalent scaffold in a multitude of approved and investigational kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).[3][4][5]

Below is a generalized workflow for the synthesis of a kinase inhibitor scaffold starting from this compound.

Caption: General synthetic workflow from this compound to a kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol is adapted from the procedure described in patent CN110452177A for a closely related starting material and is a representative method for the synthesis of the key indazole intermediate.[6]

Step 1: Bromination of 3-Fluoro-2-methylaniline (Precursor to the title compound)

-

Reaction: Electrophilic aromatic substitution.

-

Rationale: This initial step introduces the bromine atom at the desired position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich anilines. The reaction is conducted at low temperature to control selectivity and minimize side reactions.

| Reagent/Solvent | Molar Eq. | Amount (for 50g scale) |

| 3-Fluoro-2-methylaniline | 1.0 | 50 g |

| N-Bromosuccinimide (NBS) | 1.1 | 78.3 g |

| Acetonitrile | - | 750 mL |

Procedure:

-

Dissolve 50 g of 3-fluoro-2-methylaniline in 750 mL of acetonitrile in a suitable reaction vessel.

-

Cool the solution to below 10°C using an ice bath.

-

Add 78.3 g of N-Bromosuccinimide in portions, maintaining the internal temperature below 10°C.

-

Stir the reaction mixture at this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a solution of sodium bisulfite.

-

Adjust the pH to ~9 with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Diazotization and Cyclization to form 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone

-

Reaction: Diazotization followed by intramolecular cyclization.

-

Rationale: The aniline is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. Acetic acid serves as both a solvent and a catalyst. Isoamyl nitrite is a common diazotizing agent. The acetyl group is introduced to protect the indazole nitrogen and facilitate purification.

| Reagent/Solvent | Molar Eq. |

| 4-Bromo-3-fluoro-2-methylaniline | 1.0 |

| Toluene | - |

| Diethyl ether | - |

| Acetic acid | - |

| Isoamyl nitrite | 1.2 |

Procedure:

-

Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene.

-

Heat the solution to 90-98°C and add diethyl ether, stirring for 30-60 minutes.

-

Add acetic acid and bring the reaction temperature to 110°C.

-

Add isoamyl nitrite dropwise, maintaining the temperature.

-

Stir for 3-4 hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture to dryness and purify by slurrying in methanol to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Deprotection to 5-Bromo-4-fluoro-1H-indazole

-

Reaction: Hydrolysis of the N-acetyl group.

-

Rationale: The acetyl protecting group is removed under basic conditions to yield the free indazole.

| Reagent/Solvent | Molar Eq. |

| 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | 1.0 |

| Methanol | - |

| Water | - |

| Potassium Carbonate | 2.0 |

Procedure:

-

Suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

-

Add potassium carbonate and stir the mixture at room temperature for 12-14 hours.

-

Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford 5-bromo-4-fluoro-1H-indazole.

Protocol 2: Elaboration of the Indazole Core via Suzuki-Miyaura Coupling

-

Reaction: Palladium-catalyzed cross-coupling of the 5-bromoindazole with an arylboronic acid.

-

Rationale: This is a powerful method for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents at the C5 position of the indazole, a key modification in many kinase inhibitors.[7]

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromo-4-fluoro-1H-indazole.

| Reagent/Solvent | Molar Eq. | Typical Amount (for 1 mmol scale) |

| 5-Bromo-4-fluoro-1H-indazole | 1.0 | 215 mg |

| Arylboronic acid | 1.2-1.5 | 1.2-1.5 mmol |

| Pd(dppf)Cl₂ | 0.05-0.1 | 41-82 mg |

| K₂CO₃ or Cs₂CO₃ | 2.0-3.0 | 2-3 mmol |

| 1,4-Dioxane/Water (4:1) | - | 5 mL |

Procedure:

-

To a dry Schlenk flask, add 5-bromo-4-fluoro-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(dppf)Cl₂ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-fluoro-1H-indazole.

Application in Kinase Inhibitor Synthesis: A Case Study

The 5-aryl-4-fluoro-1H-indazole scaffold is a key component of numerous potent kinase inhibitors. For instance, derivatives of this scaffold have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.[5]

Comparative Biological Data:

The following table presents the half-maximal inhibitory concentration (IC50) values for representative indazole-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pazopanib | VEGFRs, PDGFR, Kit | 21 | [8] |

| Axitinib | VEGFRs, PDGFR, Kit | 8 | [8] |

| Indazole Derivative 2f | Not specified | 230-1150 (µM) | [2] |

| Indazole Derivative 30 | VEGFR-2 | 1.24 | [5] |

Conclusion

This compound is a strategically designed building block that provides a robust entry point for the synthesis of complex, biologically active molecules, particularly indazole-based kinase inhibitors. The protocols and data presented herein demonstrate its utility and provide a solid foundation for researchers in the field of drug discovery to leverage its unique properties in the design and synthesis of novel therapeutics. The careful interplay of its substituents offers a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of the final drug candidates.

References

-

Mason, A. M., et al. (2025). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 289, 116889. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. European Journal of Medicinal Chemistry, 216, 113322. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

- Bayer AG. (2017). Synthesis of indazoles. Google Patents.

- Suzhou Miraculous Pharmaceutical Technology Co., Ltd. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 171-182. Available at: [Link]

-

Ali, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6299. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 957-965. Available at: [Link]

- The University of Akron. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.

-

Scott, J. S., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(13), 9036-9051. Available at: [Link]

-

da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Scilit. Available at: [Link]

-

Li, X., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

-

Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022). RSC Medicinal Chemistry, 15(2), 416-432. Available at: [Link]

-

Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available at: [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 3-Bromo-4-fluoro-2-methylaniline as a Strategic Building Block for Heterocyclic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 3-bromo-4-fluoro-2-methylaniline. We delve into its utility as a versatile building block for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in modern drug discovery. This guide moves beyond simple procedural outlines to explain the chemical rationale behind protocol choices, offering field-proven insights into reaction optimization. Detailed, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are provided to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic compound that has emerged as a high-value starting material in organic and medicinal chemistry.[1] Its unique substitution pattern—a nucleophilic amino group, a bromine atom amenable to cross-coupling, a directing methyl group, and an electron-withdrawing fluorine atom—offers a powerful toolkit for the construction of complex molecular architectures.

The strategic placement of these functional groups allows for a high degree of control over reactivity and regioselectivity. The aniline moiety serves as a classical precursor for a variety of cyclization strategies to form nitrogen-containing heterocycles.[2] Simultaneously, the bromine atom acts as a versatile handle for modern transition-metal-catalyzed reactions, enabling the introduction of diverse substituents and the formation of key carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it an ideal substrate for building molecular libraries for drug screening and for the targeted synthesis of pharmacologically active agents.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.

| Property | Value | Source |

| CAS Number | 127408-03-1 | [4][5] |

| Molecular Formula | C₇H₇BrFN | [6][7] |

| Molecular Weight | 204.04 g/mol | [4][6] |

| Appearance | Solid / Pale purple powder | [3][4] |

| Melting Point | 86 °C – 90 °C | [3] |

| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥97% | [5] |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N | [4][5] |

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as harmful and requires careful handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][10] Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][5][9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and call a physician.[9][10]

Core Applications in Heterocyclic Synthesis

The unique substitution pattern of this compound allows for its use in a variety of powerful synthetic transformations to generate key heterocyclic cores.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Bromine Handle

The C(sp²)-Br bond is a cornerstone of this reagent's utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. These methods are celebrated for their broad functional group tolerance and reliability.[11][12]

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a linkage central to countless pharmaceuticals.[13][14] Using this compound, the bromine atom can be coupled with a wide array of primary or secondary amines to generate more complex aniline derivatives, which can then undergo further cyclization or serve as final targets.

Causality in Protocol Design: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which can be challenging with electron-rich anilines. The base (e.g., NaOtBu, K₃PO₄) is chosen based on the pKa of the amine coupling partner and its tolerance of other functional groups.[11][13]

Caption: General workflow for Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromine atom and a terminal alkyne.[15][16] This reaction is exceptionally useful for introducing an alkyne moiety, which can then be used in subsequent cyclizations (e.g., to form indoles or quinolines) or as a handle for click chemistry.

Causality in Protocol Design: This reaction typically requires a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[15][17] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of an amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as a base and, often, as part of the solvent system.

Synthesis of Fused Heterocycles

The aniline functionality is a direct precursor to the indole nucleus, a privileged scaffold in medicinal chemistry.[18][19] While classical methods like the Fischer indole synthesis are possible, modern palladium-catalyzed strategies offer greater flexibility. For example, a Sonogashira coupling can introduce an alkyne, followed by an intramolecular cyclization to form the indole ring. The fluorine and methyl substituents are carried through the synthesis, providing analogues that might otherwise be difficult to access.

Caption: Pathway to indoles via Sonogashira coupling.

Quinolines are another critical class of N-heterocycles with broad biological activity.[20][21] this compound can serve as the aniline component in classical quinoline syntheses such as the Doebner-von Miller or Gould-Jacobs reactions.[20] These reactions involve the condensation of the aniline with α,β-unsaturated carbonyl compounds or their precursors. The electron-donating methyl group and electron-withdrawing fluorine atom influence the electronics of the aniline ring, affecting the rate and regioselectivity of the cyclization step.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checks and rationale to guide the researcher.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine

This protocol details the coupling of this compound with morpholine, a common secondary amine in medicinal chemistry.

Rationale: This procedure utilizes a palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] XPhos is selected as a bulky, electron-rich ligand known to be effective for coupling with both electron-rich and electron-poor aryl halides.[12] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the N-H of the palladium-amine complex to form the key amido intermediate.[11] Toluene is a standard non-polar solvent for this transformation. The reaction is run under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

Procedure:

-

Reaction Setup (Self-Validation Check): To the oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu. The solids should be free-flowing, indicating dryness.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical for catalyst stability.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of morpholine.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring (Self-Validation Check): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical check at 2 hours should show significant product formation. The reaction is generally complete within 4-12 hours.

-

Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

-

Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of a Substituted Quinoline via Gould-Jacobs Reaction

This protocol outlines the synthesis of a 4-hydroxyquinoline derivative, a versatile intermediate.

Rationale: The Gould-Jacobs reaction is a thermal cyclization process. The initial condensation between the aniline and diethyl 2-(ethoxymethylene)malonate forms an enamine intermediate. The subsequent intramolecular cyclization is driven by heat and proceeds via electrophilic attack of the aniline ring onto one of the ester carbonyls. The final tautomerization yields the more stable 4-hydroxyquinoline form. The reaction is typically run at high temperatures without a catalyst. Diphenyl ether is used as a high-boiling, inert solvent.

Materials and Reagents:

-